3-Ethylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylisonicotinamide (3-EINA) is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a derivative of nicotinamide, which is an essential vitamin for human health. 3-EINA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Ethylisonicotinamide involves its ability to bind to the catalytic domain of PARP-1, inhibiting its activity. This inhibition leads to the accumulation of DNA damage, which sensitizes cancer cells to chemotherapy and radiation therapy. Additionally, 3-Ethylisonicotinamide has been shown to inhibit the activity of other enzymes and proteins, including sirtuins and histone deacetylases.
Biochemische Und Physiologische Effekte
In addition to its ability to modulate the activity of enzymes and proteins, 3-Ethylisonicotinamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. These effects make it a promising candidate for use in various fields of research, including cancer biology, neurodegenerative diseases, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Ethylisonicotinamide in laboratory experiments include its ability to modulate the activity of enzymes and proteins, its potential applications in cancer treatment, and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many future directions for research involving 3-Ethylisonicotinamide. Some potential areas of research include its use in combination with other cancer treatments, its potential applications in neurodegenerative diseases, and its ability to modulate the immune system. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, 3-Ethylisonicotinamide is a promising candidate for use in various fields of research and has the potential to make significant contributions to the scientific community.
Synthesemethoden
The synthesis of 3-Ethylisonicotinamide involves the reaction of 3-cyanopyridine with ethylamine in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. This method has been used successfully to produce high yields of pure 3-Ethylisonicotinamide for use in research studies.
Wissenschaftliche Forschungsanwendungen
3-Ethylisonicotinamide has been used in various research studies due to its ability to modulate the activity of certain enzymes and proteins. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. This inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for use in cancer treatment.
Eigenschaften
CAS-Nummer |
19842-11-6 |
---|---|
Produktname |
3-Ethylisonicotinamide |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
3-ethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
InChI-Schlüssel |
UQELUVNZHZNFIV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C(=O)N |
Kanonische SMILES |
CCC1=C(C=CN=C1)C(=O)N |
Synonyme |
Isonicotinamide, 3-ethyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.